Target Class
Targeted Compounds for Drug Discovery
Targeted compounds are essential in the field of drug discovery, serving as key molecules that specifically interact with biological targets to modulate a particular physiological process. These compounds can be small molecules or biologics such as antibodies and peptides, designed to bind selectively to receptors, enzymes, or other protein structures within cells. By precisely targeting these molecular sites, targeted compounds facilitate the understanding of disease mechanisms at the cellular level, enabling the development of more effective and less toxic therapeutic strategies.
In drug development, these compounds are often used in high-throughput screening assays to identify potential lead molecules that can be further optimized for clinical use. They play a crucial role in elucidating the structure-activity relationship (SAR) and identifying optimal binding modes, which is essential for the rational design of new drugs. Targeted compounds also help researchers understand protein function, pathways involved in disease progression, and drug resistance mechanisms, contributing significantly to personalized medicine approaches.
To ensure their efficacy and safety, targeted compounds must undergo rigorous testing and validation, including biochemical assays, cell-based studies, and animal models. These evaluations are critical for identifying the best candidates for clinical trials and ultimately transforming promising leads into novel therapeutics.
Structure | Chemical Name | CAS | MF |
---|---|---|---|
Ipatasertib | 1001264-89-6 | C24H32ClN5O2 | |
Izorlisib | 1007207-67-1 | C15H19N7O3S | |
AZD-8055 | 1009298-09-2 | C25H31N5O4 | |
Vistusertib | 1009298-59-2 | C25H30N6O3 | |
PF-04691502 | 1013101-36-4 | C22H27N5O4 | |
ZM39923 hydrochloride | 1021868-92-7 | C23H26ClNO | |
SGI-1776 free base | 1025065-69-3 | C20H22F3N5O | |
MK-2206 dihydrochloride | 1032350-13-2 | C25H21N5O | |
Copanlisib | 1032568-63-0 | C23H28N8O4 | |
Apitolisib | 1032754-93-0 | C23H30N8O3S |
Related Literature
-
Wei-Ping Dow,Guo-Liang Liao,Shang-En Huang,Sinn-Wen Chen J. Mater. Chem., 2010,20, 3600-3609
-
Cecile Philippe,Verena Pichler,Marcus Hacker Dalton Trans., 2018,47, 5997-6004
-
3. Back cover
-
Shuxin Ouyang,Yuanjian Zhang,Guangcheng Xi Chem. Commun., 2011,47, 2041-2043
-
Guangming Zhan,Yumin Fang,Meng Zhang,Shiyu Cao,Tianyuan Xu,Cancan Ling,Huayu Gu,Xiao Liu,Lizhi Zhang Environ. Sci.: Nano, 2022,9, 1770-1779
-
Pablo Rodríguez-González,Jorge Ruiz Encinar,J. Ignacio García Alonso,Alfredo Sanz-Medel J. Anal. At. Spectrom., 2004,19, 685-691
-
Artur J. Moro,Elisabet Aguiló,Julià Arcau,Rakesh Puttreddy,Kari Rissanen,João Carlos Lima,Laura Rodríguez Org. Biomol. Chem., 2015,13, 2026-2033
-
Kellye A. Cupp-Sutton,Si Wu Mol. Omics, 2020,16, 91-99
-
Xavier Salvatella,Mark W. Peczuh,Margarida Gair\u00ed,Rishi K. Jain,Jorge S\u00e1nchez-Quesada,Javier de Mendoza,Andrew D. Hamilton,Ernest Giralt Chem. Commun., 2000, 1399-1400
Recommended suppliers
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
atkchemicaFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5
-
cabozantinib Cas No: 849217-68-1